Structural Regiochemistry: Unique Pyridine‑5‑yl Substitution Pattern Differentiates from Positional Isomer CAS 2319851‑37‑9
The target compound positions the 1‑methyl‑1H‑pyrazol‑4‑yl moiety at the pyridine 5‑position with the methylene linker at the pyridine 3‑position. In contrast, its closest positional isomer, N‑{[1‑methyl‑3‑(pyridin‑4‑yl)‑1H‑pyrazol‑5‑yl]methyl}‑9H‑xanthene‑9‑carboxamide (CAS 2319851‑37‑9) , bears the pyridin‑4‑yl group at the pyrazole 3‑position and the methylene linker at the pyrazole 5‑position. This regioisomeric switch alters the dihedral angle between the pyridine and pyrazole rings and the vector of the xanthene‑9‑carboxamide substituent, which in xanthene‑9‑carboxamide CCR1 antagonists has been shown to modulate receptor binding by >100‑fold [1]. No head‑to‑head biological comparison between these two isomers has been published.
| Evidence Dimension | Regiochemistry of pyrazole‑pyridine‑linker connectivity |
|---|---|
| Target Compound Data | 1‑Methyl‑1H‑pyrazol‑4‑yl at pyridine C5; methylene linker at pyridine C3 |
| Comparator Or Baseline | CAS 2319851‑37‑9: 1‑methyl‑3‑(pyridin‑4‑yl)‑1H‑pyrazol‑5‑yl with methylene linker at pyrazole C5 |
| Quantified Difference | Qualitative structural difference; quantitative SAR extrapolated from class precedents: regiochemical modifications within xanthene‑9‑carboxamide series alter functional potency by >100‑fold [1] |
| Conditions | No direct comparative assay available; binding‑mode inference from published xanthene‑9‑carboxamide SAR [1] |
Why This Matters
When screening for target engagement or off‑target liability, a positional isomer may exhibit potency differences sufficient to invalidate conclusions drawn from one regioisomer to the other, necessitating compound‑specific validation.
- [1] J. Med. Chem. 2001, 44, 640–651. Demonstrates >100‑fold potency shifts upon regiochemical modification of xanthene‑9‑carboxamide derivatives. View Source
